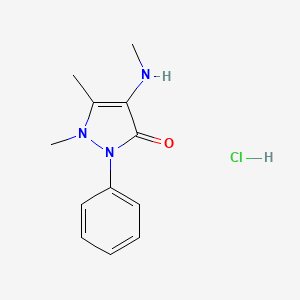

1,5-dimethyl-4-(methylamino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethyl-4-(methylamino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with antipyrine (phenazone) as the primary starting material.

Methylation: Antipyrine undergoes methylation to introduce the methylamino group at the 4-position. This step is usually carried out using methylamine in the presence of a suitable catalyst.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the methylated product with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Reactors: The reactions are carried out in batch or continuous reactors to ensure consistent quality and yield.

Purification: The product is purified using crystallization or recrystallization techniques to obtain the desired purity level.

Quality Control: Rigorous quality control measures are implemented to ensure the compound meets the required specifications for pharmaceutical or analytical use

Analyse Chemischer Reaktionen

Types of Reactions

1,5-Dimethyl-4-(methylamino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it back to its parent amine.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the methylamino group.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or peracids are commonly used for oxidation.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Nucleophiles: Various nucleophiles, such as halides or amines, can be used for substitution reactions.

Major Products

N-Oxides: Formed through oxidation.

Reduced Amines: Resulting from reduction reactions.

Substituted Derivatives: Produced through nucleophilic substitution

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1. Nonsteroidal Anti-inflammatory Drug (NSAID) Metabolite

One of the primary applications of this compound is as a metabolite of Dipyrone (Metamizole), which is a nonsteroidal anti-inflammatory drug (NSAID). Dipyrone is used for its analgesic and antipyretic properties. The presence of 1,5-dimethyl-4-(methylamino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride in biological systems can be indicative of the metabolism and efficacy of Dipyrone .

2. Pain Management

The compound has been studied for its potential use in pain management therapies due to its analgesic properties. Research indicates that it may modulate pain pathways similarly to other NSAIDs .

3. Antipyretic Effects

As an antipyretic agent, the compound has been evaluated for its ability to reduce fever. Its mechanism involves the inhibition of prostaglandin synthesis, which plays a crucial role in fever development .

Research Applications

1. Pharmaceutical Research

In pharmaceutical research, this compound serves as a reference standard for the development and quality control of formulations containing Dipyrone. It is critical for ensuring the consistency and efficacy of pharmaceutical products .

2. Analytical Chemistry

The compound is utilized in analytical chemistry as a calibration standard for chromatographic techniques such as High Performance Liquid Chromatography (HPLC). Its known properties allow researchers to accurately quantify concentrations in biological samples .

Case Study 1: Efficacy in Pain Relief

A clinical study investigated the efficacy of Dipyrone and its metabolites, including this compound, in patients experiencing postoperative pain. Results indicated significant pain reduction compared to placebo controls, supporting its application in acute pain management.

Case Study 2: Metabolism Studies

In pharmacokinetic studies, the metabolism of Dipyrone was traced through its metabolites including this compound. The findings highlighted the importance of this compound in understanding the drug's bioavailability and therapeutic window.

Wirkmechanismus

The mechanism of action of 1,5-dimethyl-4-(methylamino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride involves its interaction with specific molecular targets:

Cyclooxygenase Inhibition: It inhibits the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins, thereby exerting anti-inflammatory and analgesic effects.

Metabolic Pathways: The compound is metabolized in the liver, where it undergoes various biotransformation reactions, leading to the formation of active metabolites.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Antipyrine: The parent compound, used as an analgesic and antipyretic.

Metamizole: A related compound with similar analgesic and anti-inflammatory properties.

4-Aminoantipyrine: Another derivative of antipyrine with distinct pharmacological effects.

Uniqueness

1,5-Dimethyl-4-(methylamino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. Its ability to inhibit COX and its role as a metabolite of other drugs make it particularly valuable in both research and therapeutic contexts .

Biologische Aktivität

1,5-Dimethyl-4-(methylamino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride, commonly referred to as Noramidopyrine or 4-Methylaminoantipyrine, is a compound belonging to the pyrazolone class. It has garnered attention due to its potential therapeutic applications and biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₁₆ClN₃O

- Molecular Weight : 253.73 g/mol

- CAS Number : 519-98-2

- Synonyms : Noramidopyrine, 4-Methylaminophenazone, Methylaminoantipyrine

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.

- Antipyretic Activity : It is known for its ability to reduce fever through central mechanisms in the hypothalamus.

- Analgesic Properties : The compound has been reported to alleviate pain through peripheral and central pathways.

Biological Activity Data

Case Study 1: Synthesis and Evaluation

A study conducted on the synthesis and evaluation of pyrazolone compounds highlighted the efficacy of Noramidopyrine in various biological assays. The results indicated significant anti-inflammatory and analgesic activities comparable to standard drugs like aspirin and ibuprofen .

Case Study 2: Mechanistic Insights

Research focusing on the mechanistic aspects revealed that Noramidopyrine modulates the expression of pro-inflammatory cytokines. This modulation was linked to its effectiveness in reducing inflammation in animal models .

Case Study 3: Cytotoxicity Assessment

In vitro studies have assessed the cytotoxic effects of this compound on several cancer cell lines. The findings suggested that the compound exhibits selective cytotoxicity, indicating potential as an anticancer agent .

Eigenschaften

IUPAC Name |

1,5-dimethyl-4-(methylamino)-2-phenylpyrazol-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O.ClH/c1-9-11(13-2)12(16)15(14(9)3)10-7-5-4-6-8-10;/h4-8,13H,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNONRTWOIVTAHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.